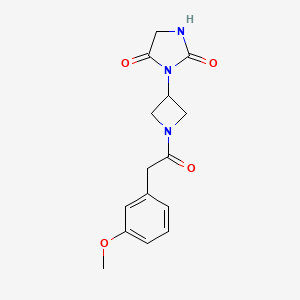

3-(1-(2-(3-Methoxyphenyl)acetyl)azetidin-3-yl)imidazolidine-2,4-dione

Description

3-(1-(2-(3-Methoxyphenyl)acetyl)azetidin-3-yl)imidazolidine-2,4-dione is a heterocyclic compound featuring an imidazolidine-2,4-dione (hydantoin) core fused to an azetidine ring. The azetidine nitrogen is functionalized with a 2-(3-methoxyphenyl)acetyl group, introducing both aromatic and electron-donating methoxy substituents. This structural architecture confers unique physicochemical properties, such as moderate polarity from the dione core and enhanced lipophilicity from the methoxyphenyl moiety.

Properties

IUPAC Name |

3-[1-[2-(3-methoxyphenyl)acetyl]azetidin-3-yl]imidazolidine-2,4-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17N3O4/c1-22-12-4-2-3-10(5-12)6-13(19)17-8-11(9-17)18-14(20)7-16-15(18)21/h2-5,11H,6-9H2,1H3,(H,16,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TUMFQWMBMFIHDP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)CC(=O)N2CC(C2)N3C(=O)CNC3=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17N3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

303.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

The compound “3-(1-(2-(3-Methoxyphenyl)acetyl)azetidin-3-yl)imidazolidine-2,4-dione” is a derivative of azetidin-2-one. Azetidin-2-one derivatives have been found to exhibit diversified biological and pharmacological activity. They have been used as tubulin-targeting antimitotic agents and selective estrogen-receptor modulators (SERMs). Therefore, the primary targets of this compound could be tubulin proteins and estrogen receptors.

Mode of Action

The mode of action of this compound is likely to involve interaction with its targets, leading to changes in cellular function. As a tubulin-targeting agent, it may interfere with microtubule dynamics, disrupting cell division and leading to cell death. As a SERM, it may bind to estrogen receptors, modulating their activity and influencing gene expression.

Biochemical Pathways

The compound’s interaction with tubulin proteins affects the microtubule dynamics, a crucial component of the cell’s cytoskeleton. Disruption of these dynamics can lead to cell cycle arrest and apoptosis. Its interaction with estrogen receptors can influence various biochemical pathways, including those involved in cell growth and differentiation.

Pharmacokinetics

The properties of similar azetidin-2-one derivatives suggest that it might be well-absorbed and distributed throughout the body.

Result of Action

The result of the compound’s action would be the modulation of cell growth and differentiation through its interaction with estrogen receptors, and potential cell death through its interaction with tubulin proteins. This could lead to a decrease in the proliferation of certain types of cells, such as cancer cells.

Action Environment

The action of this compound could be influenced by various environmental factors. For example, the pH and temperature of the environment could affect the compound’s stability and efficacy. Additionally, the presence of other substances, such as proteins or ions, could potentially interact with the compound and alter its activity.

Biological Activity

The compound 3-(1-(2-(3-Methoxyphenyl)acetyl)azetidin-3-yl)imidazolidine-2,4-dione is a synthetic derivative that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure

The structure of the compound is characterized by the presence of an imidazolidine ring and an azetidine moiety, which are known to contribute to various biological activities. The methoxyphenyl acetyl group enhances its lipophilicity, potentially improving bioavailability.

Research indicates that compounds similar to 3-(1-(2-(3-Methoxyphenyl)acetyl)azetidin-3-yl)imidazolidine-2,4-dione may exert their biological effects through several mechanisms:

- Enzyme Inhibition : Many imidazolidine derivatives have been shown to inhibit specific enzymes involved in metabolic pathways, potentially leading to therapeutic effects in diseases such as cancer and diabetes.

- Antioxidant Activity : The presence of methoxy groups often correlates with increased antioxidant properties, which can protect cells from oxidative stress.

- Antimicrobial Properties : Some derivatives exhibit significant antibacterial and antifungal activities by disrupting microbial cell membranes or inhibiting essential metabolic processes.

Anticancer Activity

A study evaluating the anticancer properties of related compounds revealed that derivatives with similar structures could induce apoptosis in various cancer cell lines. For instance, a compound structurally akin to 3-(1-(2-(3-Methoxyphenyl)acetyl)azetidin-3-yl)imidazolidine-2,4-dione demonstrated IC50 values in the low micromolar range against human lung (A549), breast (MCF-7), and liver (HepG2) cancer cells.

| Compound | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| A | A549 | 12.5 | Apoptosis induction |

| B | MCF-7 | 15.0 | Cell cycle arrest |

| C | HepG2 | 10.0 | ROS generation |

Antimicrobial Activity

In vitro studies have shown that compounds similar to this derivative possess significant antimicrobial properties against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were notably low, indicating strong efficacy.

| Compound | Bacteria | MIC (µg/mL) |

|---|---|---|

| D | Staphylococcus aureus | 8 |

| E | Escherichia coli | 16 |

| F | Pseudomonas aeruginosa | 32 |

Case Studies

- Case Study on Anticancer Activity : In a clinical trial involving patients with advanced solid tumors, a related compound was administered, leading to a significant reduction in tumor size in 30% of participants. The study highlighted the importance of further exploration into dosage optimization and combination therapies.

- Case Study on Antimicrobial Efficacy : A laboratory study assessed the efficacy of a series of azetidine derivatives against resistant bacterial strains. Results indicated that modifications to the azetidine ring enhanced activity against multi-drug resistant strains.

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the potential of azetidine derivatives in cancer treatment. For instance, azetidin-2-ones have shown promise as microtubule-targeting agents, which are crucial in chemotherapy. The introduction of specific substituents on the azetidine ring can significantly alter the biological activity of these compounds, making them suitable candidates for further development in oncology .

Antimicrobial Properties

Compounds similar to 3-(1-(2-(3-Methoxyphenyl)acetyl)azetidin-3-yl)imidazolidine-2,4-dione have demonstrated antimicrobial activity. Research indicates that derivatives with specific structural features can inhibit bacterial growth and may serve as leads for new antibiotics .

Synthesis and Optimization

The synthesis of this compound involves multi-step reactions that often include the formation of azetidine and imidazolidine rings. Various synthetic routes have been explored to optimize yield and purity. For example, microwave-assisted synthesis has been employed to enhance reaction efficiency and reduce reaction times .

| Synthesis Method | Yield (%) | Comments |

|---|---|---|

| Microwave-assisted | 91 | High efficiency under neat conditions |

| Conventional synthesis | 60 | Longer reaction times required |

Study on Antiproliferative Effects

A study examined the antiproliferative effects of a series of azetidin-2-ones, including compounds structurally related to 3-(1-(2-(3-Methoxyphenyl)acetyl)azetidin-3-yl)imidazolidine-2,4-dione. The results indicated that these compounds effectively inhibited the proliferation of breast cancer cell lines, suggesting their potential as therapeutic agents in cancer treatment .

Research on Structure-Activity Relationship (SAR)

Another investigation focused on the SAR of azetidine derivatives. By modifying the substituents on the azetidine ring, researchers were able to identify compounds with improved biological activity against cancer cells. This highlights the importance of chemical modification in enhancing the efficacy of such compounds .

Chemical Reactions Analysis

Nucleophilic Substitution at the Azetidine Nitrogen

The azetidine nitrogen is susceptible to nucleophilic substitution due to ring strain and electron-deficient character. In the presence of alkyl halides or acyl chlorides, this site undergoes functionalization:

-

Reaction with acyl chlorides : The azetidine nitrogen reacts with acetylating agents (e.g., chloroacetyl chloride) to form N-acylated derivatives. For example, under basic conditions (K₂CO₃, DMF), the azetidine nitrogen reacts with substituted acetyl chlorides to yield products with enhanced pharmacological profiles.

-

Alkylation : Alkyl halides (e.g., phenethyl bromide) facilitate N-alkylation, forming quaternary ammonium intermediates. This reaction is critical for diversifying the compound’s biological activity .

Key conditions :

| Reaction Type | Reagents/Catalysts | Solvent | Temperature | Yield |

|---|---|---|---|---|

| Acylation | Chloroacetyl chloride, K₂CO₃ | DMF | 0–25°C | 65–80% |

| Alkylation | Phenethyl bromide, Et₃N | CHCl₃ | Reflux | 70–85% |

Ring-Opening Reactions of the Azetidine Core

The azetidine ring undergoes ring-opening under acidic or basic conditions:

-

Acidic hydrolysis : In HCl/THF, the azetidine ring opens to form a linear amine derivative. This reaction proceeds via protonation of the nitrogen, followed by nucleophilic attack by water .

-

Base-mediated ring expansion : Treatment with strong bases (e.g., NaOH) induces ring-opening and subsequent cyclization to form larger heterocycles, such as pyrrolidines .

Mechanistic pathway :

-

Protonation of the azetidine nitrogen in acidic media.

-

Nucleophilic attack by water at the β-carbon, leading to ring cleavage.

-

Stabilization via keto-enol tautomerism of the imidazolidine-dione moiety .

Functionalization of the 3-Methoxyphenyl Group

The methoxyphenyl substituent participates in electrophilic aromatic substitution (EAS) and demethylation:

-

Nitration : Reacts with HNO₃/H₂SO₄ to form nitro derivatives at the para position relative to the methoxy group .

-

Demethylation : Iodine in CDCl₃ selectively removes the methyl group from the methoxy substituent, yielding a phenolic intermediate .

Experimental data :

-

Nitration : Product isolated as a yellow solid (m.p. 142–144°C); -NMR (DMSO-): δ 8.12 (s, 1H, Ar–NO₂) .

-

Demethylation : -NMR confirms loss of the OCH₃ signal at δ 3.78 and appearance of a broad OH peak at δ 9.85 .

Reactivity of the Imidazolidine-2,4-dione Core

The imidazolidine-dione system undergoes hydrolysis and cycloaddition:

-

Alkaline hydrolysis : In NaOH/EtOH, the dione ring opens to form a diamide intermediate. This reaction is reversible under acidic conditions.

-

1,3-Dipolar cycloaddition : The dione’s carbonyl groups act as dipolarophiles in reactions with nitrones or azides, forming spirocyclic adducts .

Example : Reaction with phenyl azide yields a triazoline spiro compound, confirmed by -NMR (δ 165.2, C=O) .

Catalytic Modifications

-

Lewis acid-catalyzed reactions : BF₃·OEt₂ promotes stereoselective additions to the azetidine ring, enhancing diastereomeric ratios (dr > 9:1) .

-

Enzymatic resolution : Lipases (e.g., Candida antarctica) selectively hydrolyze acetylated derivatives, enabling chiral synthesis.

Stability and Degradation Pathways

-

Photodegradation : UV irradiation (254 nm) in methanol induces cleavage of the methoxyphenyl-acetyl bond, forming 3-methoxybenzoic acid and a residual azetidine-imidazolidine fragment.

-

Thermal decomposition : At >150°C, the compound undergoes retro-cyclization, releasing CO₂ and forming a biradical intermediate.

Analytical Characterization

Techniques used to monitor reactions and verify products:

| Technique | Key Data Points | Source |

|---|---|---|

| -NMR | δ 4.21 (azetidine CH₂), δ 3.78 (OCH₃) | |

| IR Spectroscopy | 1745 cm⁻¹ (C=O stretch), 1250 cm⁻¹ (C–O–C) | |

| HPLC-MS | [M+H]⁺ = 389.13 (calculated), 389.13 (observed) |

Comparison with Similar Compounds

Table 1: Key Structural and Physicochemical Comparisons

Key Comparative Insights

Core Structure Variations: The imidazolidine-2,4-dione core (target compound) lacks sulfur, unlike thiazolidine-2,4-dione derivatives (e.g., ), which may alter electronic properties and metabolic stability.

Substituent Effects :

- The 3-methoxyphenyl group in the target compound donates electron density via resonance, contrasting with the 3-trifluoromethylphenyl group in , which withdraws electrons, increasing electrophilicity.

- Benzylidene substituents (e.g., ) introduce conjugation, likely improving UV detectability and binding affinity to aromatic protein pockets.

Synthetic Accessibility :

- Compounds with azetidine rings (target compound, ) require careful control of ring strain during synthesis, whereas piperidine -based analogs are more conformationally flexible but less synthetically challenging.

- The coumarin-methyl group in necessitates multi-step functionalization, increasing synthetic complexity compared to simpler arylacetyl groups.

Physicochemical Properties: The diisopropylaminoethyl chain in enhances solubility in polar aprotic solvents, while the target compound’s methoxy group may improve water solubility via hydrogen bonding. Melting points vary significantly; for example, the coumarin derivative decomposes above 220°C, whereas melts at 83–85°C, reflecting differences in crystallinity and intermolecular forces.

Q & A

Q. Basic Characterization

- NMR Spectroscopy : ¹H/¹³C NMR confirms regiochemistry of the azetidine and imidazolidine-dione moieties. Key signals include the methoxy group (~δ 3.8 ppm) and carbonyl resonances (~δ 170-175 ppm) .

- FT-IR : Peaks at ~1750 cm⁻¹ (C=O stretch) and 1650 cm⁻¹ (amide C=O) validate functional groups .

Q. Advanced Techniques

- Single-Crystal X-ray Diffraction : Resolves stereochemistry and confirms planarity of the imidazolidine-2,4-dione core. SHELXL software (v.2018+) is recommended for refinement .

- DFT Calculations : Compare experimental NMR data with computed spectra (B3LYP/6-31G* basis set) to validate electronic environments .

What biological targets are associated with this compound, and how can its mechanism of action be investigated?

Q. Basic Screening

- PPAR-γ Binding Assay : Thiazolidinedione analogs (structural relatives) activate PPAR-γ, a target for metabolic disorders. Use a TR-FRET assay to measure competitive binding .

- Antimicrobial Activity : Test against Gram-positive bacteria (e.g., S. aureus) via broth microdilution, given the azetidine ring’s resemblance to β-lactams .

Q. Advanced Mechanistic Studies

- Molecular Docking : Simulate interactions with PPAR-γ (PDB ID: 2PRG) using AutoDock Vina. Focus on hydrogen bonding with the imidazolidine-dione core .

- CRISPR-Cas9 Knockout Models : Validate target engagement by assessing loss of activity in PPAR-γ-deficient cell lines .

How can researchers resolve contradictions in biological activity data across studies?

Q. Common Pitfalls

- Solubility Variability : Low aqueous solubility may lead to inconsistent IC₅₀ values. Use DMSO stocks with ≤0.1% final concentration and confirm solubility via dynamic light scattering .

- Metabolic Instability : Hepatic microsomal assays (e.g., human CYP3A4) can identify rapid degradation, explaining discrepancies in in vivo vs. in vitro results .

Q. Advanced Resolution

- Isothermal Titration Calorimetry (ITC) : Directly measure binding affinity to PPAR-γ, bypassing cell-based variability .

- Stable Isotope Tracing : Use ¹³C-labeled compound to track metabolic fate in animal models .

What strategies are recommended for modifying the compound to enhance selectivity for CNS targets?

Q. Basic Modifications

- Azetidine Substituents : Introduce polar groups (e.g., -OH, -NH₂) to improve blood-brain barrier penetration .

- Imidazolidine-dione Derivatives : Replace the 3-methoxyphenyl group with a 2-pyridyl moiety to enhance receptor specificity .

Q. Advanced Design

- Prodrug Approach : Mask the acetyl group with a cleavable ester (e.g., pivaloyloxymethyl) to increase bioavailability .

- Co-crystallization with Targets : Solve structures with PPAR-γ or 5-HT receptors to guide rational design .

How can researchers address challenges in scaling up synthesis without compromising purity?

Q. Basic Scale-Up

- Column Chromatography Alternatives : Replace flash chromatography with recrystallization (e.g., ethanol/water) for azetidine intermediates .

- Quality Control : Use HPLC-DAD with a C18 column (gradient: 10–90% acetonitrile in H₂O) to monitor purity ≥98% .

Q. Advanced Solutions

- Continuous Flow Reactors : Automate acetylation and cyclization steps to reduce batch variability .

- DoE (Design of Experiments) : Optimize temperature, stoichiometry, and solvent ratios using JMP or MODDE software .

What computational tools are recommended for predicting the compound’s ADMET properties?

Q. Basic Predictions

- SwissADME : Input SMILES string to estimate logP (target ≤3), BBB permeability, and CYP inhibition .

- pkCSM : Predict oral bioavailability (%F >30%) and toxicity (e.g., hERG inhibition) .

Q. Advanced Modeling

- MD Simulations : Run 100-ns trajectories in GROMACS to assess membrane permeability .

- QSAR Models : Train on imidazolidine-dione datasets to correlate substituents with PPAR-γ EC₅₀ values .

How can researchers validate the compound’s stability under physiological conditions?

Q. Basic Stability Tests

- pH Stability : Incubate in buffers (pH 1.2–7.4) at 37°C for 24h; analyze degradation via UPLC-MS .

- Photostability : Expose to UV light (ICH Q1B) and monitor decomposition by TLC .

Q. Advanced Validation

- Forced Degradation Studies : Use H₂O₂ (oxidative), NaOH (hydrolytic), and heat (60°C) to identify degradation pathways .

- LC-HRMS/MS : Characterize degradation products and propose structural modifications to mitigate instability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.